molecular formula C23H25FN2O3S B2863635 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892765-84-3

3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2863635
CAS No.: 892765-84-3
M. Wt: 428.52
InChI Key: BFSTWWLPDABOIW-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides in the presence of a base like pyridine.

    Pyrrolidine substitution: The final step involves the substitution of the pyrrolidine group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dimethylphenyl)sulfonyl]propanamide: Shares the sulfonyl group and aromatic ring but differs in the rest of the structure.

    3-[(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Contains a similar sulfonyl group but has a different core structure.

Uniqueness

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)17-8-7-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSTWWLPDABOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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